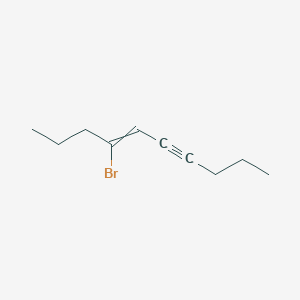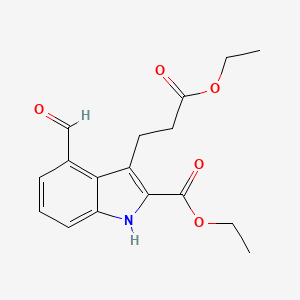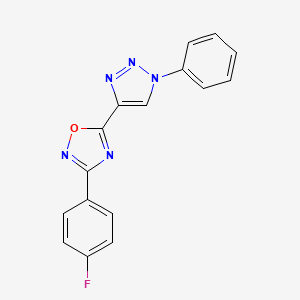![molecular formula C15H22ClN B12613932 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 909397-24-6](/img/structure/B12613932.png)
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[310]hexane;hydrochloride is a chemical compound with the molecular formula C12H15NClH It is known for its unique bicyclic structure, which includes a 3-azabicyclo[310]hexane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . These methods offer advantages such as mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using metal-catalyzed oxidative cyclization of 1,6-enynes . The process is optimized for high efficiency and scalability, ensuring the production of the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, especially at the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the transport proteins for norepinephrine and serotonin, thereby enhancing and prolonging their actions . This mechanism is similar to that of certain nonopioid analgesics, making it a candidate for pain management therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicifadine: A nonopioid analgesic with a similar bicyclic structure.
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core and exhibit diverse biological activities.
Uniqueness
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride is unique due to its specific substitution pattern and the presence of a propyl group, which may influence its pharmacological properties and receptor interactions.
Propriétés
Numéro CAS |
909397-24-6 |
|---|---|
Formule moléculaire |
C15H22ClN |
Poids moléculaire |
251.79 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-3-8-16-10-14-9-15(14,11-16)13-6-4-12(2)5-7-13;/h4-7,14H,3,8-11H2,1-2H3;1H |
Clé InChI |
XIQBFYRSOXFMTP-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2CC2(C1)C3=CC=C(C=C3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)




![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)
![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)

